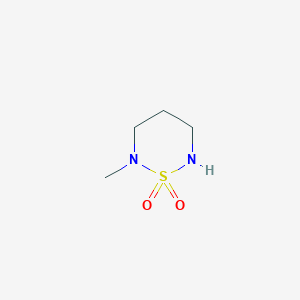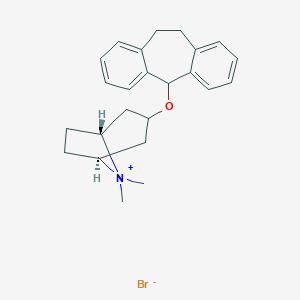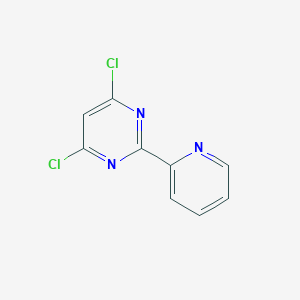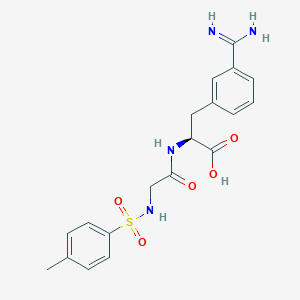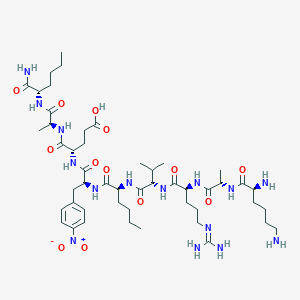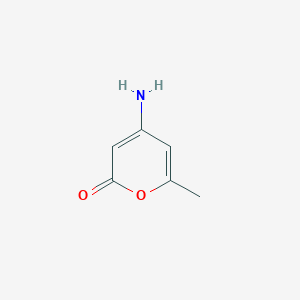
4-Amino-6-methyl-2H-pyran-2-on
Übersicht
Beschreibung
4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing ring systems that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . The compound’s structure consists of a pyran ring with an amino group at the 4-position and a methyl group at the 6-position.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methyl-2H-pyran-2-one has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to exhibit herbicidal activity . These compounds are designed and synthesized for their potential to inhibit the growth of various weeds .
Mode of Action
It’s known that similar compounds interact with their targets leading to disruptions in carbon metabolism and formation of a cytoskeleton . This interaction results in the inhibition of weed growth .
Biochemical Pathways
Related compounds have been suggested to disrupt carbon metabolism and cytoskeleton formation . These disruptions could potentially lead to downstream effects such as growth inhibition in certain plants .
Result of Action
Similar compounds have been found to exhibit good herbicidal activity under pre-emergence conditions . This suggests that 4-amino-6-methyl-2H-pyran-2-one may also have potential herbicidal effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating or microwave activation . The reaction typically takes place in boiling ethanol in the presence of a catalytic amount of hydrochloric acid, resulting in the formation of 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .
Industrial Production Methods
Industrial production methods for 4-amino-6-methyl-2H-pyran-2-one are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring, depending on the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-6-methyl-2H-pyran-2-one: This compound has a hydroxyl group instead of an amino group at the 4-position.
4-Methoxy-6-methyl-2H-pyran-2-one: This compound has a methoxy group at the 4-position.
The uniqueness of 4-amino-6-methyl-2H-pyran-2-one lies in its amino group, which imparts different chemical and biological properties compared to its hydroxyl and methoxy analogs.
Eigenschaften
IUPAC Name |
4-amino-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXSWUPBSFGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 4-amino-6-methyl-2H-pyran-2-one?
A: 4-Amino-6-methyl-2H-pyran-2-one (2) is a valuable building block for synthesizing more complex heterocyclic compounds. One key application is its reaction with β-dicarbonyl compounds, which leads to the formation of 5-oxopyrano[4,3-b]pyridines. [, ] This highlights the compound's utility in constructing fused heterocyclic systems, potentially valuable in medicinal chemistry and materials science.
Q2: How does the reactivity of 4-amino-6-methyl-2H-pyran-2-one compare to its azide analogue?
A: While both 4-amino-6-methyl-2H-pyran-2-one (2) and its azide analogue, 4-azido-6-methyl-2H-pyran-2-one (1), share the same core structure, they exhibit different reactivities. [] The azide derivative (1) readily undergoes 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes, yielding 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. [] This difference in reactivity highlights how subtle structural changes within a molecule can significantly influence its chemical behavior and suitability for specific synthetic transformations.
Q3: Are there any studies on the reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes?
A: While the provided research excerpts do not delve into the specific reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes, one paper title suggests the existence of such studies. [] Further investigation into this specific research could reveal valuable insights into the reactivity profile of 4-amino-6-methyl-2H-pyran-2-one and its potential in synthesizing diverse pyran-based compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


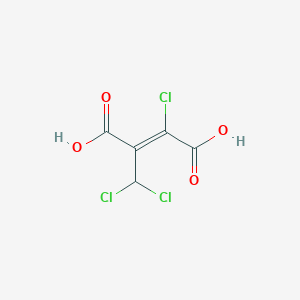

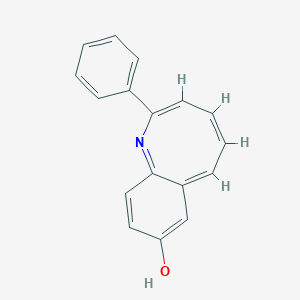

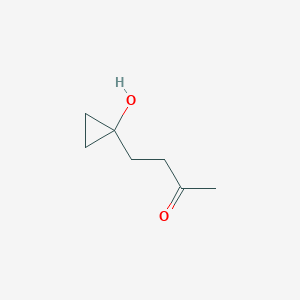

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)
